molecular formula C15H15ClN4OS B12279422 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole

Cat. No.: B12279422
M. Wt: 334.8 g/mol
InChI Key: YTDWLPZMJHBTLH-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole is a complex organic compound that features a combination of pyrazole, azetidine, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiazole structure, followed by the introduction of the methoxy group at the 4-position. The azetidine ring is then synthesized and attached to the benzothiazole core. Finally, the pyrazole moiety is introduced, and the chlorine atom is added to complete the structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with a different halogen or functional group.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.

    Medicine: The compound’s unique structure could make it a candidate for developing new pharmaceuticals with specific therapeutic targets.

    Industry: It could be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H15ClN4OS

Molecular Weight

334.8 g/mol

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-4-methoxy-1,3-benzothiazole

InChI

InChI=1S/C15H15ClN4OS/c1-21-12-3-2-4-13-14(12)18-15(22-13)19-6-10(7-19)8-20-9-11(16)5-17-20/h2-5,9-10H,6-8H2,1H3

InChI Key

YTDWLPZMJHBTLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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